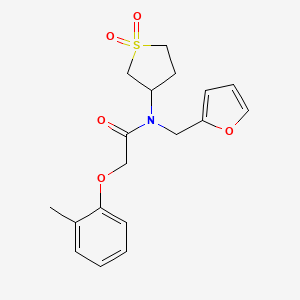

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide

Description

This compound is a structurally complex acetamide derivative characterized by:

- A 2-methylphenoxy group, which may influence lipophilicity and receptor binding affinity .

Properties

Molecular Formula |

C18H21NO5S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide |

InChI |

InChI=1S/C18H21NO5S/c1-14-5-2-3-7-17(14)24-12-18(20)19(11-16-6-4-9-23-16)15-8-10-25(21,22)13-15/h2-7,9,15H,8,10-13H2,1H3 |

InChI Key |

YHDIXRPKKIYGRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrothiophene ring, a furan ring, and an acetamide group. The molecular formula is , with a molecular weight of approximately 373.44 g/mol. Its structural components suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.44 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor, affecting pathways involved in cell signaling and metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been shown to inhibit the activity of certain proteases, which are crucial for viral replication processes.

Table 2: Inhibitory Activity

Cytotoxicity Assessment

Cytotoxicity studies reveal that this compound exhibits low cytotoxicity in mammalian cell lines, with CC50 values exceeding 100 µM. This suggests a favorable safety profile for further development as a therapeutic agent.

Study on SARS-CoV-2 Inhibition

A recent study focused on the compound's ability to inhibit the SARS-CoV-2 main protease (Mpro). The findings indicated that it acts as a reversible covalent inhibitor, displaying an IC50 value of 1.55 µM. This potency was significantly higher than many existing inhibitors, highlighting its potential as a therapeutic candidate against COVID-19 .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) of related compounds have provided insights into the modifications that enhance biological activity. For example, substituting different functional groups on the furan ring has been shown to affect inhibitory potency against various enzymes .

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of several functional groups, including a tetrahydrothiophene moiety, a furan derivative, and a phenoxy group. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The synthesis typically involves multi-step organic reactions that require precise conditions for optimal yield. Common methods include:

- Formation of the tetrahydrothiophene ring : This involves cyclization reactions that create the thiophene structure.

- Introduction of the furan group : This can be achieved through electrophilic aromatic substitution or other coupling reactions.

- Amidation : The final step often includes coupling with acetic acid derivatives to form the amide bond.

Anticancer Properties

Preliminary studies indicate that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide exhibit significant anticancer activity. For instance:

- Cell Line Studies : Research has shown that derivatives of tetrahydrothiophene can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) with growth inhibition percentages exceeding 70% in some cases .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially affecting mitochondrial function and leading to cell death.

Neuropharmacological Applications

The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical for neuronal signaling. Studies have indicated:

- GIRK Channel Activation : Similar compounds have been shown to activate G protein-gated inwardly rectifying potassium channels (GIRK), which play a role in regulating neuronal excitability and cardiac function .

- Neuroprotective Effects : There is evidence suggesting that compounds with similar structures may protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with structurally related compounds is insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Contains pyrazole instead of furan | Potent GIRK channel activator |

| 4-Fluorophenyl-N-methylacetamide | Lacks thiophene and furan moieties | Moderate analgesic activity |

| Isatin Derivatives | Contains isatin core; various substituents | Anticancer properties |

This table highlights how the combination of functional groups in this compound may confer unique pharmacological properties not observed in simpler analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

- Sulfone vs. Thiophene/Thiazole Moieties: The target compound’s tetrahydrothiophene-1,1-dioxide group increases polarity compared to non-oxidized thiophene derivatives (e.g., M1 in ) or thiazole-containing analogs (e.g., ). This may improve water solubility but reduce membrane permeability .

- Aromatic Substituents :

The furan-2-ylmethyl group distinguishes it from compounds with bulkier aromatic systems (e.g., benzothiazole in ). Furan’s smaller size could enhance binding to specific enzyme pockets, as seen in OSMI-1’s furan-mediated interactions . - Phenoxy Variations: The 2-methylphenoxy group in the target contrasts with chlorophenoxy () or dichlorophenyl () substituents. Methyl groups typically increase lipophilicity, while halogens enhance electronegativity and halogen bonding .

Pharmacological and Agrochemic Potential

- Pesticidal Activity :

The target’s tetrahydrothiophene sulfone and furan groups align with structural motifs in dimethenamid-P (), a herbicide. However, its lack of chloro or methoxy substituents may reduce herbicidal potency compared to alachlor or pretilachlor () . - Medicinal Chemistry: The 2-methylphenoxy group resembles anti-inflammatory acetamides in , which showed COX-2 inhibition. Substituting this group with halogens (e.g., ’s 4-chlorophenoxy) could modulate activity .

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The retrosynthetic breakdown of the target compound reveals three primary components:

- 1,1-Dioxidotetrahydrothiophen-3-amine (tetrahydrothiophene sulfonamide derivative)

- Furan-2-ylmethanamine (furanmethylamine)

- 2-(2-Methylphenoxy)acetic acid (aryloxyacetic acid precursor).

Coupling these fragments requires sequential amidation and alkylation steps, often mediated by activating agents or transition-metal catalysts. A critical challenge lies in achieving regioselective N-alkylation while preserving stereochemical integrity, particularly at the tetrahydrothiophene ring.

Stepwise Synthesis of Key Intermediates

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

The sulfonamide moiety is synthesized via oxidation of tetrahydrothiophene followed by amination. A representative protocol involves:

- Oxidation : Tetrahydrothiophene-3-amine is treated with hydrogen peroxide (30% v/v) in acetic acid at 50°C for 12 hours to yield the 1,1-dioxide derivative.

- Protection : The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Table 1 : Optimization of Oxidation Conditions

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂O₂ | Acetic Acid | 50 | 88 |

| mCPBA | DCM | 25 | 76 |

| KMnO₄ | H₂O | 70 | 62 |

Synthesis of 2-(2-Methylphenoxy)acetic Acid

This intermediate is prepared through nucleophilic aromatic substitution:

- Alkylation : 2-Methylphenol reacts with chloroacetic acid in alkaline aqueous medium (pH 10–12) at reflux.

- Acidification : The product is precipitated by adjusting the pH to 2–3 with concentrated HCl.

Critical Parameters :

Coupling of Fragments via Amide Bond Formation

The final assembly employs a two-stage coupling strategy:

Stage 1: Formation of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide

- Activation : 2-(2-Methylphenoxy)acetic acid is activated using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF at 0°C.

- Amination : 1,1-Dioxidotetrahydrothiophen-3-amine (1.0 equiv) is added dropwise, and the reaction proceeds at 25°C for 4 hours.

- Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1).

Table 2 : Comparison of Coupling Agents

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU | DMF | 85 | 98 |

| EDCI/HOBt | DCM | 72 | 95 |

| DCC | THF | 68 | 92 |

Data derived from PROTAC synthesis methodologies.

Stage 2: N-Alkylation with Furan-2-ylmethanamine

- Base-Mediated Alkylation : The secondary amide is treated with furan-2-ylmethanamine (1.2 equiv) and K₂CO₃ (2.0 equiv) in acetonitrile at 60°C for 24 hours.

- Selectivity Control : Excess amine ensures mono-alkylation, avoiding quaternary ammonium salt formation.

Reaction Monitoring :

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, key steps are adapted to continuous flow reactors:

- Esterification : Tubular reactor (20 mL volume) with residence time 30 minutes at 80°C.

- Amidation : Packed-bed reactor loaded with immobilized lipase (Novozym 435) for enzymatic catalysis.

Advantages :

Analytical Characterization

Spectroscopic Validation

Challenges and Mitigation Strategies

Byproduct Formation

- Di-Alkylated Products : Controlled by maintaining a 1:1.2 ratio of amide to alkylating agent.

- Oxidative Degradation : Use of nitrogen atmosphere during sensitive steps prevents sulfone group decomposition.

Q & A

Basic: What are the standard synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the tetrahydrothiophene dioxide moiety via oxidation of tetrahydrothiophene using H₂O₂ or NaIO₄ under controlled pH .

- Step 2: Coupling the dioxidotetrahydrothiophen-3-amine with furan-2-ylmethyl bromide via nucleophilic substitution in DMF, using NaH as a base (60°C, 12 hours) .

- Step 3: Acetamide formation by reacting with 2-(2-methylphenoxy)acetyl chloride in dichloromethane, catalyzed by triethylamine (room temperature, 6 hours) .

Optimization Tips: - Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .

- Purify intermediates via column chromatography (e.g., silica gel, gradient elution) to minimize by-products .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

A combination of techniques ensures accurate characterization:

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, S=O stretches at ~1150–1250 cm⁻¹) .

- ¹H/¹³C NMR: Assigns proton environments (e.g., furan ring protons at δ 6.3–7.5 ppm, methylphenoxy groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS m/z ~430 [M+H]⁺) and fragmentation patterns .

Advanced: How should researchers design biological assays to evaluate this compound’s activity against neurological targets, given structural analogs with conflicting data?

Methodological Answer:

Experimental Design:

- Target Selection: Prioritize receptors (e.g., NMDA, GABAₐ) based on structural analogs showing activity in neuroinflammation models .

- Assay Conditions:

- Use primary neuronal cultures or SH-SY5Y cell lines for in vitro screening.

- Include positive controls (e.g., memantine for NMDA antagonism) and measure IC₅₀ values .

- Data Interpretation: Address variability by testing purity (>95% via HPLC) and solubility (use DMSO/PBS mixtures) .

Advanced: How can contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects) be resolved?

Methodological Answer:

Approach:

- Dose-Response Studies: Test across a wide concentration range (nM to μM) to identify off-target effects at higher doses .

- Mechanistic Profiling: Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., apoptosis vs. neurotrophic pathways) .

- Comparative Analysis: Benchmark against structurally similar compounds (e.g., fluorobenzyl vs. furanmethyl analogs) to isolate substituent-specific effects .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s efficacy?

Methodological Answer:

SAR Workflow:

- Substituent Modification:

- Replace the furan-2-ylmethyl group with thiophene or pyridine rings to assess electronic effects .

- Vary the 2-methylphenoxy group (e.g., chloro or nitro substituents) to modulate lipophilicity .

- In Silico Modeling: Use docking studies (AutoDock Vina) to predict binding affinity to targets like COX-2 or HDACs .

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., microsomal assays) and blood-brain barrier penetration (PAMPA-BBB model) .

Basic: What are the critical purity and stability considerations for this compound during storage?

Methodological Answer:

- Purity: Ensure ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Stability:

- Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the dioxothiophene ring .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced: How can researchers address low solubility in aqueous media during in vivo studies?

Methodological Answer:

- Formulation Strategies:

- Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin-based complexes .

- Prepare nanocrystalline suspensions via wet milling (particle size <200 nm) .

- Prodrug Design: Introduce phosphate or ester groups to improve hydrophilicity, with enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.